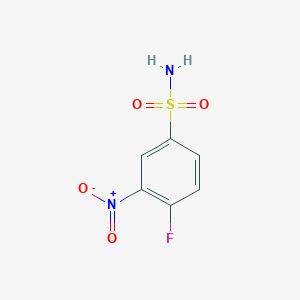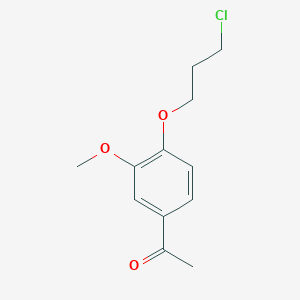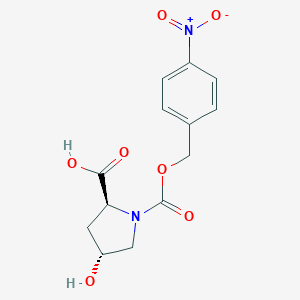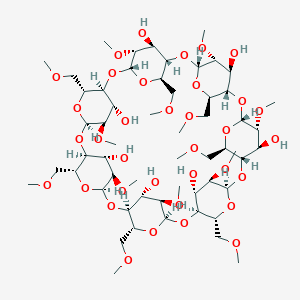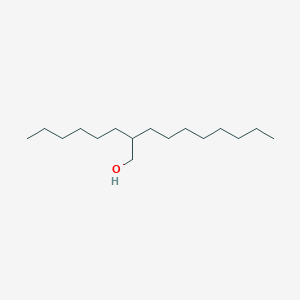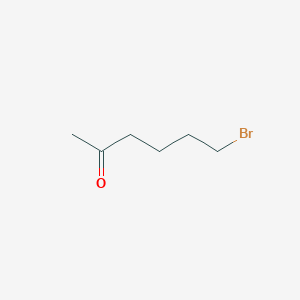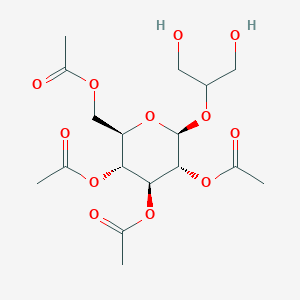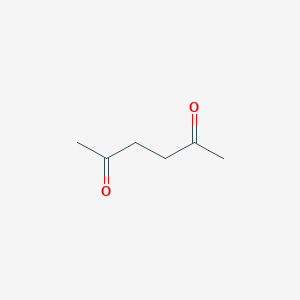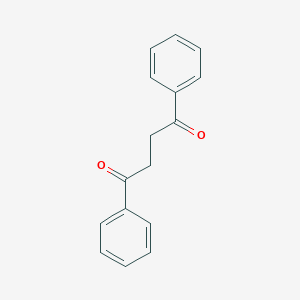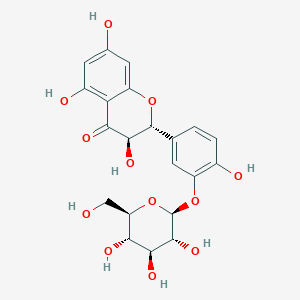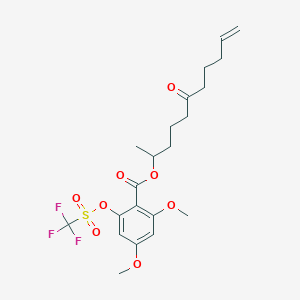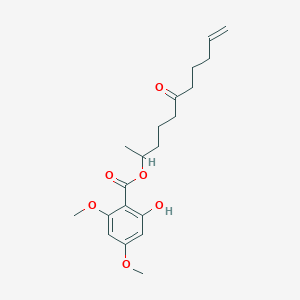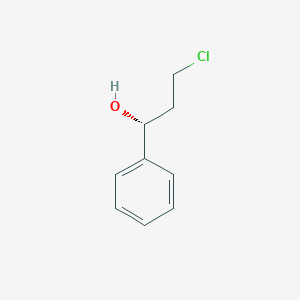
(R)-(+)-3-Chloro-1-phenyl-1-propanol
概要
説明
(1R)-3-クロロ-1-フェニルプロパン-1-オールは、ベンゼンおよび置換誘導体のクラスに属する小さな有機分子です 。それは、プロパノール骨格に結合したクロロ基とフェニル基の存在を特徴としています。 この化合物は、C9H11ClOの分子式と170.64 g/molの分子量を持っています 。
準備方法
合成経路と反応条件
(1R)-3-クロロ-1-フェニルプロパン-1-オールの合成は、一般的に、®-3-クロロ-1-フェニルプロパン-1-オンと、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を、制御された条件下で反応させることを含みます 。反応は、エタノールまたはテトラヒドロフラン(THF)などの適切な溶媒中で、低温で行われ、ケトンを対応するアルコールに選択的に還元します。
工業生産方法
(1R)-3-クロロ-1-フェニルプロパン-1-オールの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。プロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器や、蒸留やクロマトグラフィーなどの高度な精製技術が用いられます。
化学反応の分析
反応の種類
(1R)-3-クロロ-1-フェニルプロパン-1-オールは、次のような様々な化学反応を起こす可能性があります。
酸化: アルコール基は、対応するケトンまたはカルボン酸に酸化される可能性があります。
還元: クロロ基は、対応する炭化水素に還元される可能性があります。
置換: クロロ基は、水酸化物、アミン、またはチオール基などの他の求核剤に置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を、酸性条件下で使用します。
還元: 水素ガス(H2)を用いたパラジウム炭素(Pd/C)や、水素化リチウムアルミニウム(LiAlH4)などの試薬を使用します。
置換: 水性またはアルコール性溶液中の水酸化ナトリウム(NaOH)またはアンモニア(NH3)などの求核剤を使用します。
生成される主な生成物
酸化: (1R)-3-クロロ-1-フェニルプロパン-1-オンまたは(1R)-3-クロロ-1-フェニルプロパン酸。
還元: (1R)-3-フェニルプロパン-1-オール。
置換: (1R)-3-ヒドロキシ-1-フェニルプロパン-1-オールまたは(1R)-3-アミノ-1-フェニルプロパン-1-オール。
科学研究への応用
(1R)-3-クロロ-1-フェニルプロパン-1-オールは、次のような科学研究に様々な応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 潜在的な薬理学的性質と、医薬品化合物の合成における前駆体として調査されています。
科学的研究の応用
(1R)-3-chloro-1-phenylpropan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
(1R)-3-クロロ-1-フェニルプロパン-1-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的の阻害剤または活性剤として作用し、生化学的経路や生理学的効果の変化につながる可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります 。
類似化合物の比較
類似化合物
(1S)-3-クロロ-1-フェニルプロパン-1-オール: (1R)-3-クロロ-1-フェニルプロパン-1-オールのエナンチオマーであり、化学的性質は似ていますが、生物学的活性は異なります。
3-クロロ-1-フェニルプロパン-1-オン: (1R)-3-クロロ-1-フェニルプロパン-1-オールのケトン類似体。
3-フェニルプロパン-1-オール: クロロ基のない炭化水素類似体。
独自性
(1R)-3-クロロ-1-フェニルプロパン-1-オールは、その特定の立体化学と、クロロ基とフェニル基の両方の存在により、ユニークです。 これらの構造的特徴の組み合わせにより、独特の化学反応性と生物学的活性が付与され、様々な研究や産業用途で価値のあるものとなっています 。
類似化合物との比較
Similar Compounds
(1S)-3-chloro-1-phenylpropan-1-ol: The enantiomer of (1R)-3-chloro-1-phenylpropan-1-ol with similar chemical properties but different biological activity.
3-chloro-1-phenylpropan-1-one: The ketone analog of (1R)-3-chloro-1-phenylpropan-1-ol.
3-phenylpropan-1-ol: The hydrocarbon analog without the chloro group.
Uniqueness
(1R)-3-chloro-1-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a chloro group and a phenyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
IUPAC Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349017 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100306-33-0 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?
A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:
- Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []
- Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []
Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?
A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.
Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?
A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.
Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?
A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
